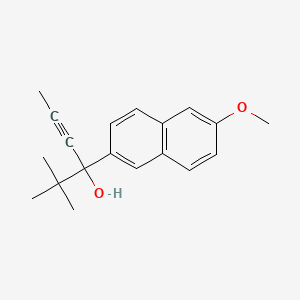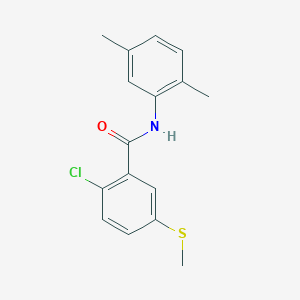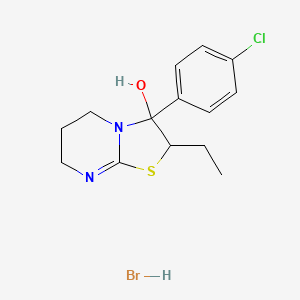
3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5h-thiazolo(3,2-a)pyrimidine hbr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5h-thiazolo(3,2-a)pyrimidine hydrobromide is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group, an ethyl group, and a hydroxy group in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5h-thiazolo(3,2-a)pyrimidine hydrobromide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of 3,4-dihydropyrimidine-2-thione with α-bromo ketones under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolo[3,2-a]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5h-thiazolo(3,2-a)pyrimidine hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the chlorophenyl group, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced chlorophenyl derivative.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5h-thiazolo(3,2-a)pyrimidine hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5h-thiazolo(3,2-a)pyrimidine hydrobromide involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of target proteins involved in cell cycle progression. This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds known for their CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Similar in structure and function, these compounds also exhibit potent CDK2 inhibition and cytotoxic activities.
Uniqueness
3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5h-thiazolo(3,2-a)pyrimidine hydrobromide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as an anticancer agent .
Eigenschaften
CAS-Nummer |
26847-11-0 |
|---|---|
Molekularformel |
C14H18BrClN2OS |
Molekulargewicht |
377.7 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-2-ethyl-2,5,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-3-ol;hydrobromide |
InChI |
InChI=1S/C14H17ClN2OS.BrH/c1-2-12-14(18,10-4-6-11(15)7-5-10)17-9-3-8-16-13(17)19-12;/h4-7,12,18H,2-3,8-9H2,1H3;1H |
InChI-Schlüssel |
MAGGATIDVVMDRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(N2CCCN=C2S1)(C3=CC=C(C=C3)Cl)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950053.png)
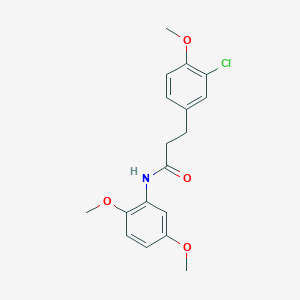
![2-[2-(Benzyloxy)ethoxy]ethyl acetate](/img/structure/B11950082.png)
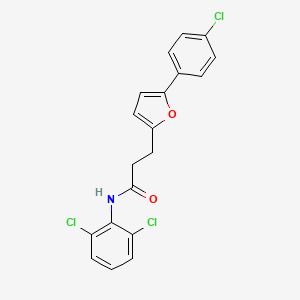
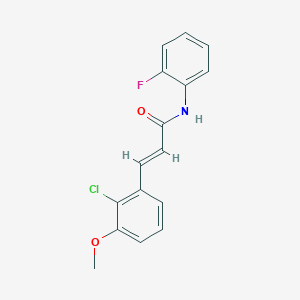



![4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11950105.png)

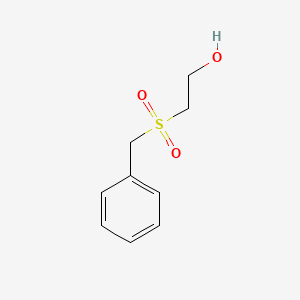
![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)
